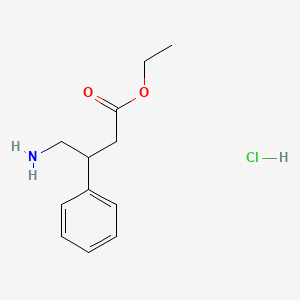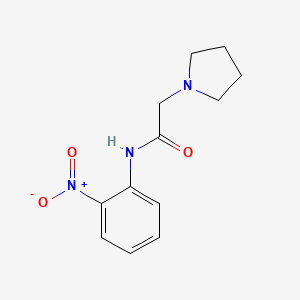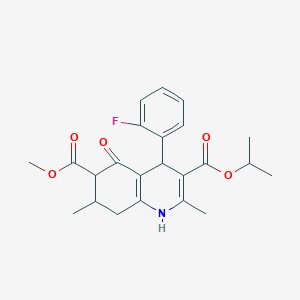![molecular formula C23H31N3O4S B4138098 N-[4-({4-[3-(2,5-dimethylphenoxy)propyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B4138098.png)
N-[4-({4-[3-(2,5-dimethylphenoxy)propyl]-1-piperazinyl}sulfonyl)phenyl]acetamide
Overview
Description
N-[4-({4-[3-(2,5-dimethylphenoxy)propyl]-1-piperazinyl}sulfonyl)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) pathway. This pathway plays a crucial role in B-cell receptor signaling and is involved in the pathogenesis of various B-cell malignancies. In recent years, TAK-659 has gained significant attention as a potential therapeutic agent for the treatment of these diseases.
Mechanism of Action
N-[4-({4-[3-(2,5-dimethylphenoxy)propyl]-1-piperazinyl}sulfonyl)phenyl]acetamide inhibits the SYK pathway, which is involved in B-cell receptor signaling. SYK is a non-receptor tyrosine kinase that is activated upon binding of the B-cell receptor to antigen. Activation of SYK leads to downstream signaling events that promote B-cell survival and proliferation. N-[4-({4-[3-(2,5-dimethylphenoxy)propyl]-1-piperazinyl}sulfonyl)phenyl]acetamide binds to the ATP-binding site of SYK and inhibits its activity, thereby blocking B-cell receptor signaling and inducing apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
N-[4-({4-[3-(2,5-dimethylphenoxy)propyl]-1-piperazinyl}sulfonyl)phenyl]acetamide has been shown to induce apoptosis in B-cell malignancies, both in vitro and in vivo. In addition, N-[4-({4-[3-(2,5-dimethylphenoxy)propyl]-1-piperazinyl}sulfonyl)phenyl]acetamide has been shown to inhibit B-cell receptor signaling and downstream signaling events, including activation of AKT and ERK. N-[4-({4-[3-(2,5-dimethylphenoxy)propyl]-1-piperazinyl}sulfonyl)phenyl]acetamide has also been shown to inhibit migration and adhesion of B-cells, which are important processes in the pathogenesis of B-cell malignancies.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[4-({4-[3-(2,5-dimethylphenoxy)propyl]-1-piperazinyl}sulfonyl)phenyl]acetamide is its potency and selectivity for the SYK pathway. N-[4-({4-[3-(2,5-dimethylphenoxy)propyl]-1-piperazinyl}sulfonyl)phenyl]acetamide has been shown to have minimal off-target effects and is well-tolerated in preclinical models. However, N-[4-({4-[3-(2,5-dimethylphenoxy)propyl]-1-piperazinyl}sulfonyl)phenyl]acetamide has limited solubility in aqueous solutions, which can be a challenge for in vivo studies. In addition, the optimal dosing and scheduling of N-[4-({4-[3-(2,5-dimethylphenoxy)propyl]-1-piperazinyl}sulfonyl)phenyl]acetamide in combination with other agents is still being investigated.
Future Directions
For the development of N-[4-({4-[3-(2,5-dimethylphenoxy)propyl]-1-piperazinyl}sulfonyl)phenyl]acetamide include investigation in combination with other agents, in different types of B-cell malignancies, and as a personalized therapy.
Scientific Research Applications
N-[4-({4-[3-(2,5-dimethylphenoxy)propyl]-1-piperazinyl}sulfonyl)phenyl]acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, N-[4-({4-[3-(2,5-dimethylphenoxy)propyl]-1-piperazinyl}sulfonyl)phenyl]acetamide has demonstrated potent anti-tumor activity, both as a single agent and in combination with other agents. N-[4-({4-[3-(2,5-dimethylphenoxy)propyl]-1-piperazinyl}sulfonyl)phenyl]acetamide has also been shown to inhibit B-cell receptor signaling, which is critical for the survival and proliferation of B-cell malignancies.
properties
IUPAC Name |
N-[4-[4-[3-(2,5-dimethylphenoxy)propyl]piperazin-1-yl]sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4S/c1-18-5-6-19(2)23(17-18)30-16-4-11-25-12-14-26(15-13-25)31(28,29)22-9-7-21(8-10-22)24-20(3)27/h5-10,17H,4,11-16H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGMGTSKBQBHRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-({4-[3-(2,5-dimethylphenoxy)propyl]-1-piperazinyl}sulfonyl)phenyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-{2-[(2-ethylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide oxalate](/img/structure/B4138022.png)

![2-({[2-(benzyloxy)-1-naphthyl]methyl}amino)ethanol hydrochloride](/img/structure/B4138033.png)

![2-({5-[(2,3-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B4138040.png)

![N-(2,3-dimethylphenyl)-N'-{2-[4-(4-nitrophenyl)-1-piperazinyl]ethyl}urea](/img/structure/B4138051.png)
![N-[4-(benzyloxy)phenyl]-5-nitro-4,6-pyrimidinediamine](/img/structure/B4138067.png)
![2-({2-[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]-2-oxoethyl}thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4138069.png)
![N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B4138072.png)

![1-{[3-(2,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B4138099.png)
![N-(4-fluorophenyl)-2-{[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4138117.png)